[1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol
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Overview
Description
[1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a phenylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by its reaction with a piperidine derivative. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activities.
Benzimidazole derivatives: These compounds also feature a fused ring system and are known for their pharmacological properties.
Uniqueness
What sets [1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol apart is its specific combination of a quinoline moiety with a piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[1-[[2-(quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c27-17-18-9-11-26(12-10-18)16-21-6-2-4-8-23(21)25-15-19-13-20-5-1-3-7-22(20)24-14-19/h1-8,13-14,18,25,27H,9-12,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLGFOXQCOPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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